2-(2-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide
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Overview
Description
2-(2-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide is a quaternary ammonium compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide typically involves the reaction of acetic anhydride with a suitable precursor under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the acetyloxy group. The resulting intermediate is then reacted with N,N,N-trimethylethanaminium iodide to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes the risk of contamination and improves the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quaternary ammonium compounds.
Scientific Research Applications
2-(2-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biocidal agent due to its quaternary ammonium structure.
Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of disinfectants and sanitizers.
Mechanism of Action
The mechanism of action of 2-(2-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide involves its interaction with cellular membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, the acetyloxy group can undergo hydrolysis, releasing acetic acid, which further enhances its antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Dodecyltrimethylammonium chloride: Known for its use in disinfectants and detergents.
Uniqueness
2-(2-(Acetyloxy)-1-oxopropoxy)-N,N,N-trimethylethanaminium iodide stands out due to its unique combination of the acetyloxy group and quaternary ammonium structure. This combination enhances its chemical reactivity and antimicrobial efficacy compared to other similar compounds.
Properties
CAS No. |
73231-75-1 |
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Molecular Formula |
C10H20INO4 |
Molecular Weight |
345.17 g/mol |
IUPAC Name |
2-(2-acetyloxypropanoyloxy)ethyl-trimethylazanium;iodide |
InChI |
InChI=1S/C10H20NO4.HI/c1-8(15-9(2)12)10(13)14-7-6-11(3,4)5;/h8H,6-7H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
YFJKHNAYHKYYFV-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)OCC[N+](C)(C)C)OC(=O)C.[I-] |
Origin of Product |
United States |
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